1-methyl-2,4-diphenylbenzene
Overview
Description
1-Methyl-2,4-diphenylbenzene is an organic compound belonging to the class of aromatic hydrocarbons. It consists of a benzene ring substituted with a methyl group at the 1-position and two phenyl groups at the 2 and 4 positions. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
It’s known that this compound is an important organic intermediate often used in organic synthesis reactions . It can also serve as a precursor for the synthesis of optical materials, liquid crystal materials, and coordination chemistry reagents .
Mode of Action
It’s known that this compound can be synthesized through chemical reactions involving aromatic compounds . The compound’s interaction with its targets would depend on the specific synthesis or reaction it’s involved in.
Biochemical Pathways
Given its role as an organic intermediate and a precursor in various syntheses, it’s likely that it participates in a variety of biochemical pathways depending on the specific context of its use .
Pharmacokinetics
It’s known that the compound is a liquid , which could influence its absorption and distribution
Result of Action
The molecular and cellular effects of 4’-Methyl-1,1’:3’,1’'-terphenyl’s action would depend on the specific context of its use. As an organic intermediate and a precursor in various syntheses, its effects would likely be seen in the successful production of the desired end products .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4’-Methyl-1,1’:3’,1’'-terphenyl. For instance, it’s soluble in some organic solvents like ethanol and dimethylbenzene Therefore, the presence and concentration of these solvents could potentially affect the compound’s action
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2,4-diphenylbenzene can be synthesized through several methods, including Friedel-Crafts alkylation and acylation reactions. One common approach involves the alkylation of benzene with 1-chloro-2,4-diphenylpropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2,4-diphenylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions such as nitration, sulfonation, and halogenation. For example, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups onto the aromatic ring.
Oxidation: Oxidative reactions can convert the methyl group to a carboxylic acid group using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to modify the phenyl groups or other substituents on the benzene ring.
Common Reagents and Conditions:
Nitration: HNO3 and H2SO4 at low temperatures.
Oxidation: KMnO4 or CrO3 in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration typically yields nitro-substituted derivatives, while oxidation can produce carboxylic acids.
Scientific Research Applications
1-Methyl-2,4-diphenylbenzene has a wide range of applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of more complex aromatic compounds and polymers.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
1-Methyl-2,4-diphenylbenzene can be compared with other similar compounds such as:
Terphenyls: These compounds consist of a central benzene ring substituted with two phenyl groups. They share similar aromatic properties but differ in the substitution pattern.
Diphenylmethane: This compound has two phenyl groups attached to a central methane carbon. It lacks the additional methyl group present in this compound.
Triphenylmethane: This compound has three phenyl groups attached to a central carbon atom. It is more complex and has different reactivity compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
1-methyl-2,4-diphenylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16/c1-15-12-13-18(16-8-4-2-5-9-16)14-19(15)17-10-6-3-7-11-17/h2-14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMCPQRFOFSEIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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